molecular formula C9H14N4S B13161650 4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol

4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol

Cat. No.: B13161650
M. Wt: 210.30 g/mol
InChI Key: JTKYEXKWRIVFMB-UHFFFAOYSA-N
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Description

4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and thiols. One common method involves the reaction of cyanuric chloride with cyclohexylamine and thiourea under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or dichloroethane, with the temperature maintained at reflux conditions to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in cancer treatment.

    Industry: Utilized in the production of herbicides and polymer stabilizers.

Mechanism of Action

The mechanism of action of 4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The compound may interact with DNA or proteins, causing cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-cyclohexyl-1,3,5-triazine-2-thiol stands out due to its unique combination of an amino group, a cyclohexyl group, and a thiol group on the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N4S

Molecular Weight

210.30 g/mol

IUPAC Name

2-amino-6-cyclohexyl-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C9H14N4S/c10-8-11-7(12-9(14)13-8)6-4-2-1-3-5-6/h6H,1-5H2,(H3,10,11,12,13,14)

InChI Key

JTKYEXKWRIVFMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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